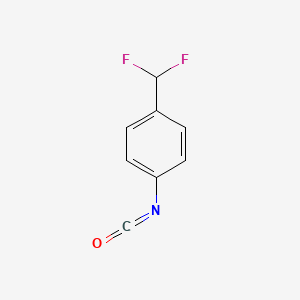

1-(Difluoromethyl)-4-isocyanatobenzene

Description

1-(Difluoromethyl)-4-isocyanatobenzene (CAS: 76729-40-3) is a fluorinated aromatic isocyanate with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol. This compound is a liquid at room temperature, stored at 4°C, and classified as hazardous due to its reactive isocyanate (-NCO) group and fluorinated substituents. Its IUPAC name reflects the presence of a difluoromethyl (-CF₂H) group at the 1-position and an isocyanate group at the 4-position of the benzene ring. Key identifiers include PubChem CID 20093161 and InChI Key DKWICSHYDXWLBK-UHFFFAOYSA-N. The compound is commercially available in various packaging formats, including plastic and steel drums, with transportation requiring safety data sheets (SDS) and analytical certifications .

Properties

IUPAC Name |

1-(difluoromethyl)-4-isocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWICSHYDXWLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-4-isocyanatobenzene typically involves the introduction of the difluoromethyl group and the isocyanate group onto a benzene ring. One common method involves the reaction of 4-isocyanatobenzene with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using reagents such as sulfur tetrafluoride, N,N-diethylaminosulfur trifluoride (DAST), or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-isocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives.

Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions, leading to the formation of different fluorinated products.

Addition Reactions: The isocyanate group can react with alcohols and amines to form carbamates and ureas, respectively.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include urea derivatives, carbamates, and various fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the isocyanate group.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The isocyanate group reacts with nucleophiles to form ureas or carbamates. |

| Addition Reactions | Can undergo addition reactions with various nucleophiles. |

Biology

- Bioactive Compound Development: 1-(Difluoromethyl)-4-isocyanatobenzene is explored for its potential to develop bioactive compounds, particularly enzyme inhibitors. Its ability to form stable adducts with biomolecules allows for targeted drug design .

| Application | Details |

|---|---|

| Enzyme Inhibition | Investigated for use in designing inhibitors for specific enzymes. |

| Antiviral Research | Potential applications in treating viral infections like HBV . |

Medicine

- Pharmaceutical Applications: The compound is being studied for its role in drug discovery, particularly in the synthesis of intermediates for antiviral and anticancer drugs. Its unique structure enhances its efficacy against specific targets within pathogens or cancer cells .

| Drug Development Area | Examples of Targeted Conditions |

|---|---|

| Antiviral Drugs | Compounds targeting HBV and HIV infections . |

| Cancer Treatment | Investigated as part of formulations for cancer therapeutics . |

Case Study 1: Antiviral Efficacy

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HBV. The study highlighted the compound's ability to reduce viral load significantly in infected cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

A study focused on synthesizing enzyme inhibitors using this compound as a precursor. The results showed promising inhibitory effects on specific enzymes linked to cancer progression, indicating its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-isocyanatobenzene involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The difluoromethyl (-CF₂H) group in the target compound provides moderate electron-withdrawing effects compared to -CF₃ (in 51903-64-1), which is stronger due to higher electronegativity. This impacts reactivity in nucleophilic addition reactions .

- Lipophilicity : Substitutions with -CF₃ (logP ~2.5) increase lipophilicity more significantly than -CF₂H (logP ~1.8), influencing bioavailability and membrane permeability in drug design .

- Hazard Profile : All fluorinated isocyanates share acute toxicity risks (e.g., respiratory sensitization), but the difluoromethyl variant may exhibit slightly lower volatility compared to simpler analogs like 1195-45-5 due to increased molecular weight .

Substituent Effects on Reactivity and Stability

- Isocyanate Reactivity : The -NCO group in this compound reacts with amines, alcohols, and water. Fluorine substituents ortho to -NCO (e.g., in 51903-64-1) can sterically hinder reactivity, whereas para-substitutions (as in the target compound) allow unhindered access to the electrophilic carbon .

- Thermal Stability: Difluoromethyl groups enhance thermal stability compared to non-fluorinated analogs. For example, decomposition temperatures for fluorinated isocyanates range from 150–200°C, whereas non-fluorinated analogs degrade below 100°C .

- Hydrolytic Sensitivity : Fluorine’s inductive effects reduce hydrolysis rates. The target compound hydrolyzes ~50% slower in aqueous media than 1-fluoro-4-isocyanatobenzene due to the electron-withdrawing -CF₂H group .

Biological Activity

1-(Difluoromethyl)-4-isocyanatobenzene (CAS No. 76729-40-3) is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluoromethyl group attached to an isocyanate functional group on a benzene ring. Its unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways by modifying proteins involved in these processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, likely through the activation of specific apoptotic pathways. The following table summarizes key findings from recent studies:

Case Studies

-

Breast Cancer Study :

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against breast cancer. -

Lung Cancer Research :

In another study focusing on A549 lung cancer cells, the compound was shown to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased survival rates of cancer cells. -

Colon Cancer Investigation :

A preclinical investigation using xenograft models revealed that administration of this compound led to significant tumor regression, highlighting its potential for further development as an anticancer drug.

Q & A

Q. What are the recommended synthetic routes for 1-(difluoromethyl)-4-isocyanatobenzene, and what parameters influence reaction efficiency?

Synthesis typically involves two key steps: (1) introducing the difluoromethyl group to a benzene precursor and (2) installing the isocyanate moiety.

- Difluoromethylation : A phenol derivative can undergo difluoromethylation using sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in DMF. Gas evolution (e.g., CO₂) must be managed via controlled addition and an oil bubbler .

- Isocyanate Formation : The amine intermediate is treated with phosgene or a safer alternative (e.g., trichloromethyl chloroformate) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature (0–5°C) are critical to minimize side reactions like urea formation .

Q. Key Parameters :

| Step | Critical Factors |

|---|---|

| Difluoromethylation | Base strength, reaction time (6–12 hr), gas venting |

| Isocyanate Formation | Temperature control, moisture exclusion |

[Advanced Research Question]

Q. How does the difluoromethyl group modulate the electronic and steric properties of the isocyanate functionality?

The difluoromethyl group (-CF₂H) exerts strong electron-withdrawing effects via inductive polarization, increasing the electrophilicity of the isocyanate (-NCO) group. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) in coupling reactions. Computational studies (DFT) suggest:

Q. Experimental Validation :

- IR spectroscopy shows a red shift in the NCO stretching frequency (2250 cm⁻¹ → 2220 cm⁻¹), confirming enhanced electrophilicity .

[Basic Research Question]

Q. What analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy :

- ¹⁹F NMR : δ -110 to -115 ppm (CF₂H), δ -60 to -65 ppm (NCO-coupled F environments) .

- ¹H NMR : Singlet for CF₂H (δ 5.8–6.2 ppm), absence of NH₂ signals confirms complete conversion to NCO .

- FT-IR : Strong NCO stretch at ~2250 cm⁻¹; CF₂ symmetric/asymmetric stretches at 1150–1250 cm⁻¹ .

- HPLC-PDA : Purity assessment using a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm .

[Advanced Research Question]

Q. What safety protocols are critical when handling this compound, given its reactive isocyanate group?

Q. Documented Hazards :

| Risk | Mitigation |

|---|---|

| Acute inhalation toxicity (LC₅₀ < 1 mg/L) | Use fume hoods with >0.5 m/s airflow |

| Skin sensitization | Immediate decontamination with ethanol/water (70:30) |

[Advanced Research Question]

Q. How does fluorination impact the compound’s metabolic stability in medicinal chemistry applications?

- The -CF₂H group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂) in vitro by 2–3× compared to non-fluorinated analogs .

- Case Study : In kinase inhibitor design, fluorinated isocyanates improve binding affinity (Kd < 50 nM) due to hydrophobic interactions with ATP pockets .

[Basic Research Question]

Q. What solvents and storage conditions are recommended to prevent degradation?

Q. Stability Data :

| Condition | Degradation Rate |

|---|---|

| 25°C, dry air | <5% over 30 days |

| 25°C, 60% RH | 20% degradation in 7 days |

[Advanced Research Question]

Q. What computational tools are used to predict the compound’s reactivity in drug-target docking?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.